N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide - 300559-24-4

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Catalog Number: EVT-2846731
CAS Number: 300559-24-4
Molecular Formula: C18H14N2O3S2
Molecular Weight: 370.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial activity: Rhodanine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains [, ]. This property makes them potential candidates for developing novel antimicrobial agents to combat infectious diseases.
  • Antitumor activity: Several rhodanine derivatives have demonstrated significant antitumor activity against different human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, breast cancer, and colon cancer []. This finding highlights their potential as lead compounds for developing new anticancer drugs.
  • Hematopoietic stem cell regulation: Certain rhodanine-based molecules, such as BML-260, have shown the ability to promote the growth and improve the reconstitution ability of cord blood and mobilized peripheral blood hematopoietic stem and progenitor cells []. This finding suggests their potential application in stem cell therapy and regenerative medicine.
  • Melanogenesis inhibition: Research indicates that thioxothiazolidin derivatives, like 4-OST (a structurally similar compound), can inhibit melanogenesis by enhancing the specific recruitment of tyrosinase-containing vesicles to lysosomes []. This finding points towards their potential use in developing new treatments for hyperpigmentation disorders.

Compound 1: 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Analogues []

Compound Description: This group encompasses a series of fifteen analogues built upon the 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide scaffold. The primary point of variation lies in the functional group attached to the 5-benzylidene ring of the rhodanine moiety. []

Relevance: These analogues are structurally related to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide as they share the core 2-thioxo-4-thiazolidinone ring system. The key difference lies in the substituents on the phenyl ring at the 5-position of the thiazolidinone ring and the acetamide nitrogen. The target compound has a 3-hydroxyphenyl substituent, while the analogues from this study feature various substituents on the phenyl ring. Additionally, the target compound has a 2-phenylacetamide group, whereas these analogues have a 2-methylphenylacetamide group. [] (https://www.semanticscholar.org/paper/16eecee8828919583ef3e33ed366136f55d88b8d)

Compound 2: N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides []

Compound Description: This series comprises N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide derivatives. Variations are introduced through different substituents on the phenyl ring at the 2-position of the 1,3-thiazolidin-4-one ring. Notably, compound N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) from this series demonstrated significant antiproliferative activity against Dalton’s ascites lymphoma (DAL) and L929 lung fibroblast cell lines. []

Relevance: These compounds share the fundamental 1,3-thiazolidin-4-one core with N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide. The structural differences stem from the presence of a methyl group at the 5-position, a benzamide substituent at the nitrogen, and the varied substitutions on the phenyl ring at the 2-position in these compounds compared to the target compound. [] (https://www.semanticscholar.org/paper/afdbefdfdebdfa6680a8b8d89988af9f0850116d)

Compound 3: (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate []

Compound Description: This compound is a (Z)-5-arylmethylidene-2-sulfanylidene-1,3-thiazolidin-4-one derivative characterized by a (5-methyl-1H-imidazol-4-yl)methylidene substituent at the 5-position of the thiazolidinone ring. The crystal structure reveals a three-dimensional hydrogen-bonded framework stabilized by N-H···O, O-H···N, and O-H···(N,S) interactions. []

Relevance: The structural similarity to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide lies in the shared (Z)-5-arylmethylidene-2-sulfanylidene-1,3-thiazolidin-4-one framework. The difference arises from the specific aryl group, with this compound featuring a (5-methyl-1H-imidazol-4-yl)methylidene group compared to the 3-hydroxyphenylmethylidene group in the target compound. [] (https://www.semanticscholar.org/paper/bd4dd692b3314eccdcc9816b57551070f8640f4b)

Compound 4: (2Z)-2-{(5Z)-5-[3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene]-4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene}-N-(p-tolyl)ethanethioamide dimethyl sulfoxide monosolvate []

Compound Description: This complex molecule is obtained through a Knoevenagel condensation reaction. It features a p-tolyl group at the nitrogen of the thiazolidinone ring and a complex 3-fluoro-2-(4-phenylpiperidin-1-yl)benzylidene substituent at the 5-position. []

Compound 5: 5-(2-hydroxyethyl)-2-[(pyridin-2-yl)imino]-1,3-thiazolidin-4-one []

Compound Description: This compound exists predominantly in its 2-iminothiazolidin-4-one tautomeric form, particularly in solutions like dimethyl sulfoxide. This preference is attributed to the presence of the N-aryl substituent (pyridin-2-yl) at the 2-position. []

Relevance: Although structurally distinct from the target compound, this compound highlights the concept of tautomerism in 1,3-thiazolidin-4-one derivatives. The target compound can potentially exhibit tautomerism, influenced by factors such as solvent and substituents. [] (https://www.semanticscholar.org/paper/85224e575259f95c7aa2335d376e0abb2bae1e7b)

Compound 6: 2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate []

Compound Description: This compound features a complex structure incorporating both a thiazolidinone and an imidazo[2,1-b][1,3]thiazole ring system. The crystal structure is stabilized by various hydrogen bonds and π–π stacking interactions. []

Relevance: The relevance of this compound lies in the presence of the 1,3-thiazolidin-4-one moiety, highlighting the versatility of this core structure in diverse chemical contexts. While structurally dissimilar to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide due to the complex spirocyclic system and additional heterocycles, it showcases the broader structural diversity possible with thiazolidinone-based compounds. [] (https://www.semanticscholar.org/paper/7502356bb867768403d25bf6b4d9a70b92e59e16)

Compound 7: N-(4-methoxyphenyl)-S‑(2-oxo-2,3-dihydro-1-benzofurane-3‑yl)isothiuronium bromide [, ]

Compound Description: This compound is an example of an S-(1-benzofuran-2(3H)-one-3-yl)isothiuronium bromide, a class of compounds synthesized from cyclic lactam coumaran-2-one. These salts are relatively unstable and can rearrange under basic conditions to form 2-imino-1,3-thiazolidin-4-ones. The rearrangement process, involving acid-base catalysis, has potential implications for prodrug design. [, ]

Relevance: While not a direct structural analogue of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, this compound demonstrates the synthesis of 2-imino-1,3-thiazolidin-4-ones from different starting materials. This highlights the diverse synthetic routes available for accessing this class of compounds and their potential use as intermediates or prodrug forms. [] (https://www.semanticscholar.org/paper/84e95ca9b6ae801a0abed8585d54947f0c79b761), [] (https://www.semanticscholar.org/paper/b679fe0d2eb268959c141a31dcfd373151b64132)

Compound 8: 4‐[(5E)‐5‐[(4‐fluorophenyl)methylidene]‐4‐oxo‐2‐sulfanylidene‐1,3‐thiazolidin‐3‐yl]‐4‐azatricyclo[5.2.1.02,6]dec‐8‐ene‐3,5‐dione (4-OST) []

Compound Description: 4-OST is a thioxothiazolidin derivative exhibiting potent melanogenesis inhibitory activity. It acts by enhancing the specific targeting of tyrosinase-containing vesicles to lysosomes, leading to tyrosinase degradation without affecting its mRNA expression or enzymatic function. []

Compound 9: 5-[(3,5-dimethyl-1H-pyraz-1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine []

Compound Description: This compound is part of a series of ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles synthesized and evaluated for their antimicrobial activity. This specific compound features a pyrazole ring linked to a thiadiazole ring, further substituted with an ethoxyphthalimide group. []

Relevance: Although not a direct structural analogue of N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, this compound highlights the exploration of other heterocyclic systems, like thiadiazoles, as potential pharmacophores. While the target compound focuses on the thiazolidinone core, this compound expands the scope to related heterocyclic systems that might possess relevant biological activities. [] (https://www.semanticscholar.org/paper/59ccb683751403c1ab4c8cb65f98567a12ce2872)

Relevance: While structurally dissimilar to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, CID-2745687 highlights the importance of considering species selectivity in drug discovery. This is particularly relevant for the target compound, as its potential biological targets might also exhibit species-specific responses. [] (https://www.semanticscholar.org/paper/3e5f6fb88666d1622507a5789b734c5660c3c9cd)

Compound 12: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1) []

Compound Description: Identified as a potent and full agonist of human GPR35, Compound 1 exhibits high selectivity for the human receptor. This compound demonstrates signal bias, with varying activities observed in β-arrestin-2 recruitment and G protein-dependent assays. Additionally, it displays competitive behavior against the human GPR35 antagonist ML-145. []

Relevance: Sharing the 2-sulfanylidene-1,3-thiazolidin-4-one core structure and arylmethylidene substituent at the 5-position with the target compound, Compound 1 highlights the potential of this chemical scaffold for GPR35 modulation. Notably, Compound 1 and N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide both have aromatic carboxylic acid substituents, albeit at different positions. This structural similarity suggests that the target compound might also interact with GPR35, albeit with potentially different binding affinities or functional outcomes. [] (https://www.semanticscholar.org/paper/d79d97b43dce325f6e1d8126b74a9be92920d9c5)

Compound 13: 2-propyl-4(3H)-quinazoline-4-one derivatives []

Compound Description: This series consists of nine new 2,3-disubstituted 4(3H)-quinazolin-4-one derivatives synthesized from 2-propyl-4(3H)-quinazoline-4-one using microwave irradiation and phase-transfer catalysis. The synthesized compounds were screened for antimicrobial and antitumor activities, with several demonstrating notable antitumor activity against various human cancer cell lines. []

Relevance: Although not directly related in structure to N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, the 2-propyl-4(3H)-quinazoline-4-one derivatives highlight the potential of heterocyclic compounds, particularly those containing a nitrogen-containing six-membered ring, for anticancer activity. This connection suggests that the target compound, with its thiazolidinone ring system, could also be explored for potential antitumor properties. [] (https://www.semanticscholar.org/paper/52abf8890f210da292d6042e40f634c067d0d8f1)

Compound 14: 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides [, ]

Compound Description: This series encompasses esters and amides of 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid. These compounds, incorporating the rhodanine scaffold, are often investigated for their potential biological activities, including antitumor and antimicrobial properties. [, ]

Relevance: These compounds share the core 2-sulfanylidene-1,3-thiazolidin-4-one ring system with N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide. Both also possess an arylmethylidene substituent at the 5-position, though the specific aryl group differs. The primary distinction lies in the substituent at the nitrogen of the thiazolidinone ring, with these compounds having a 3-methylbutanoic acid moiety, either as an ester or amide, compared to the 2-phenylacetamide group in the target compound. [] (https://www.semanticscholar.org/paper/5231b265f6f374dff34faed1eb448d804eb1b94a), [] (https://www.semanticscholar.org/paper/5279cb01929ce813d82e740b31d2eee76a09141f)

Properties

CAS Number

300559-24-4

Product Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

IUPAC Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.44

InChI

InChI=1S/C18H14N2O3S2/c21-14-8-4-7-13(9-14)10-15-17(23)20(18(24)25-15)19-16(22)11-12-5-2-1-3-6-12/h1-10,21H,11H2,(H,19,22)/b15-10-

InChI Key

TZBKAEWFLHXIIN-GDNBJRDFSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.